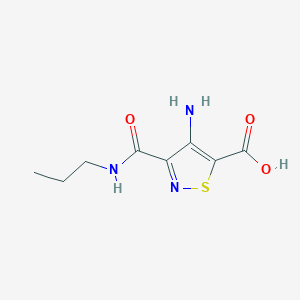

![molecular formula C19H17FN6O2S B2533127 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide CAS No. 921788-98-9](/img/structure/B2533127.png)

4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

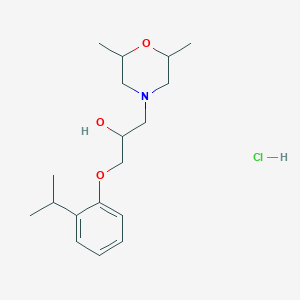

The compound 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide is a structurally complex molecule that appears to be related to various imidazole and imidazo[2,1-c][1,2,4]triazole derivatives. These derivatives are known for their biological activities, which include antiproliferative effects and potential antibacterial properties. The presence of a fluorophenyl group suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves cyclocondensation reactions or condensation reactions. For example, imidazopyridines can be obtained via cyclocondensation between diaminopyridines and acrylic acids or by condensation between methylimidazopyridines and cyanobenzaldehyde . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving a thiolation step to introduce the thioacetamido moiety.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The imidazo[2,1-c][1,2,4]triazole moiety of the compound is a fused ring system that combines the features of imidazole and triazole rings. This fusion can potentially confer unique electronic and steric properties to the molecule, which may influence its biological activity. The fluorophenyl group is likely to affect the molecule's electronic distribution, potentially enhancing its binding affinity to biological targets .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including nitration, which can be used to introduce additional functional groups or to modify the electronic properties of the molecule . The thioacetamido group in the compound suggests that it could undergo reactions typical of thiols and amides, such as acylation or alkylation, which could be used to further modify the compound or to attach it to other molecules or surfaces.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. The presence of a fluorophenyl group can affect the lipophilicity of the molecule, as seen in the case of a 5-lipoxygenase inhibitor, where a decrease in lipophilicity led to improved pharmacokinetic properties . The electronic properties of the imidazo[2,1-c][1,2,4]triazole core, combined with the thioacetamido and benzamide groups, would likely contribute to the compound's solubility, stability, and overall reactivity. These properties are crucial for determining the compound's suitability for biological applications and its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activities

One area of research has focused on the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors, which have shown antitumor activities against human gastric carcinoma cell lines. These compounds are synthesized through a multi-step reaction, demonstrating significant inhibitory activities comparable to Sorafenib, a known cancer treatment (Y. Zhu, 2015).

Antibacterial Activity

Another study explored the microwave-assisted synthesis of new derivatives from a similar chemical backbone for their antibacterial activity. These compounds have shown moderate activity against both gram-positive and gram-negative bacterial strains, indicating their potential as antibacterial agents (N. Darekar et al., 2020).

Antiviral and Antimycobacterial Activities

Compounds structurally related to 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide have been designed and synthesized for their potential antiviral activities against human rhinovirus, showcasing a new class of inhibitors with promising results (C. Hamdouchi et al., 1999). Additionally, synthesized fluorinated benzothiazolo imidazole compounds have demonstrated significant antimycobacterial activity, highlighting their potential in treating mycobacterial infections (B. Sathe et al., 2011).

Anti-inflammatory and Analgesic Activities

Research has also focused on synthesizing 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their derivatives for their antiarthritic and analgesic activities. These studies have found several analogues more potent than phenylbutazone and indomethacin, with one compound undergoing clinical trials as an antiarthritic drug (T. Sharpe et al., 1985).

Antipsychotic Properties

Additionally, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been evaluated for their potential as antipsychotic agents. These compounds have shown to inhibit conditioned avoidance responding in rats and monkeys without eliciting dystonic movements, a common side effect of available antipsychotic drugs (L D Wise et al., 1987).

Mecanismo De Acción

Target of Action

The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are known to interact with a wide range of biological targets due to their ability to form hydrogen bonds with different targets .

Biochemical Pathways

Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many 1,2,4-triazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a fluorophenyl group in this compound could potentially influence its pharmacokinetic properties .

Result of Action

Based on the biological activities associated with 1,2,4-triazoles, it could potentially have a range of effects depending on the target it interacts with .

Propiedades

IUPAC Name |

4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O2S/c20-13-3-7-15(8-4-13)25-9-10-26-18(25)23-24-19(26)29-11-16(27)22-14-5-1-12(2-6-14)17(21)28/h1-8H,9-11H2,(H2,21,28)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZWQHNDDYWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)N1C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)

![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2533052.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2533053.png)

![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)

![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)